Chloroform-d (CDCl3), also known as deuterated chloroform, is a vital solvent in scientific research, particularly nuclear magnetic resonance (NMR) spectroscopy []. It is a human-made isotopically enriched variant of chloroform (CHCl3), where one or more of the hydrogen atoms are replaced with deuterium (²H), a stable isotope of hydrogen []. This substitution offers distinct advantages for NMR, which will be discussed later.
The development of chloroform-d is credited to pioneering research on deuterium in the 1930s []. Since then, it has become an indispensable tool for chemists and researchers studying the structure and properties of organic molecules.
Chloroform-d possesses a tetrahedral molecular structure. The central carbon atom forms single bonds with three chlorine atoms and one deuterium atom. The key feature is the presence of deuterium instead of hydrogen, which alters the NMR properties of the molecule without significantly affecting its overall chemical behavior compared to regular chloroform [].
Chloroform-d is a preferred solvent for NMR due to its unique properties:
Chloroform-d shares many safety concerns with its non-deuterated counterpart:
Acute Toxic;Irritant;Health Hazard